![molecular formula C13H19N3O2 B2490424 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1797340-73-8](/img/structure/B2490424.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the given chemical structure often involves complex reactions including 1,3-dipolar cycloaddition, rearrangement, and cyclocondensation processes. For example, the synthesis and characterization of related pyrazole-carboxamide compounds have been achieved through methodologies that ensure the formation of the desired molecular framework with precise control over the regiochemistry of the reactions (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques, including NMR and mass spectrometry, to confirm the presence of specific functional groups and the overall molecular architecture. Crystal structure analysis further provides insights into the molecular conformation and the spatial arrangement of atoms within the compound (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of the pyrazole core and the cyclobutanecarboxamide moiety. These functional groups participate in various chemical reactions, including cycloadditions and the formation of bioisosteric replacements for other pharmacophoric elements. The specific routes used in synthesis can lead to the formation of regioisomers, highlighting the importance of precise synthetic strategies for their differentiation (McLaughlin et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of pyrazole-containing compounds, such as 3,5-AB-CHMFUPPYCA, have been extensively studied. For example, McLaughlin et al. (2016) detailed the synthesis and analytical characterization of a research chemical and its regioisomer, highlighting the importance of accurate identification and the potential for mislabeling in the research chemical community (McLaughlin et al., 2016). This work underscores the meticulous processes required for the synthesis and characterization of novel compounds, which are essential for further pharmacological exploration.
Pharmacological Potential
The study of pyrazole-containing compounds extends into their pharmacological potential. Although the specific pharmacological activities of many novel pyrazole derivatives remain to be explored, their synthesis and structural elucidation lay the groundwork for future investigations into their biological activities. The research conducted by Franz et al. (2017) on the in vitro metabolism of synthetic cannabinoids provides a foundation for understanding how these compounds are processed in the body, which is critical for their potential therapeutic applications (Franz et al., 2017).
Analytical Techniques
Advanced analytical techniques are pivotal for the study of complex organic compounds. Girreser et al. (2016) demonstrated the use of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structure elucidation of a new cannabimimetic designer drug, showcasing the tools available for the detailed study of novel synthetic compounds (Girreser et al., 2016).
Propriétés
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16-12-5-6-18-8-10(12)11(15-16)7-14-13(17)9-3-2-4-9/h9H,2-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXNSKFKAQGYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)
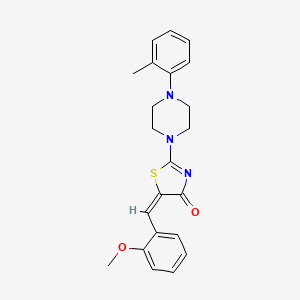
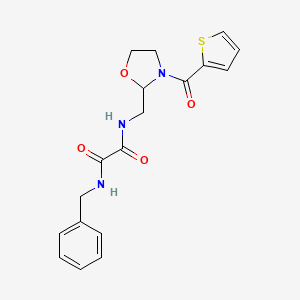
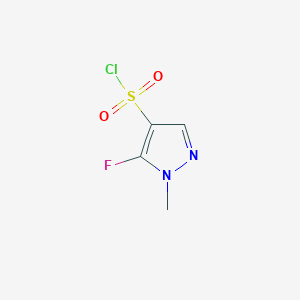
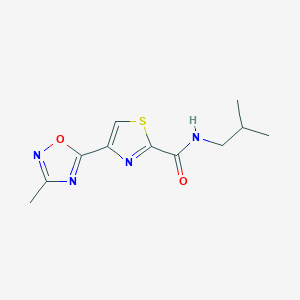
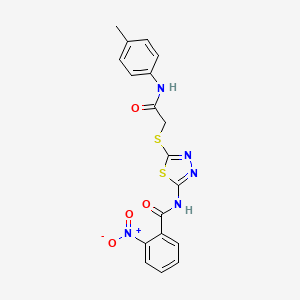
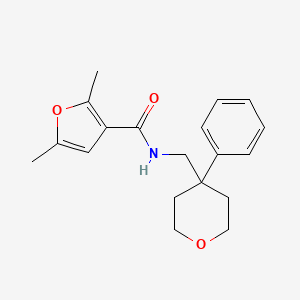
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)
![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)
![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)
![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)